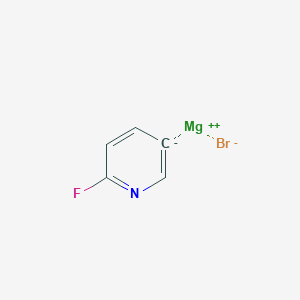
2-Fluoropyridin-5-ylmagnesium bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoropyridin-5-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic reagent widely used in organic synthesis. This compound is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. It is typically used to form carbon-carbon bonds in various chemical reactions, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoropyridin-5-ylmagnesium bromide is prepared by the reaction of 2-fluoropyridine with magnesium in the presence of bromine in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
The general reaction can be represented as follows:
2-Fluoropyridine+Magnesium+Bromine→2-Fluoropyridin-5-ylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of 2-fluoropyridin-5-ylmagnesium bromide involves large-scale reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials. After the reaction is complete, the product is purified by distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyridin-5-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This reagent can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions
Aldehydes and Ketones: React with 2-fluoropyridin-5-ylmagnesium bromide in the presence of a suitable solvent, such as tetrahydrofuran, to form alcohols.
Alkyl Halides: React with this reagent under anhydrous conditions to form new carbon-carbon bonds.
Transition Metal Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-Fluoropyridin-5-ylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of novel materials with unique properties.
Medicinal Chemistry: Used to synthesize potential drug candidates by forming carbon-carbon bonds in complex molecules.
Biological Research: Used to modify biomolecules and study their functions.
Mechanism of Action
The mechanism of action of 2-fluoropyridin-5-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. This results in the formation of new carbon-carbon bonds. The magnesium bromide by-product is typically removed by aqueous workup.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used in similar types of reactions.
Methylmagnesium Bromide: Used for the formation of carbon-carbon bonds with different reactivity.
Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with a longer carbon chain.
Uniqueness
2-Fluoropyridin-5-ylmagnesium bromide is unique due to the presence of the fluorine atom on the pyridine ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
magnesium;6-fluoro-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.BrH.Mg/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXKCTOPNVTRGX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=[C-]1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
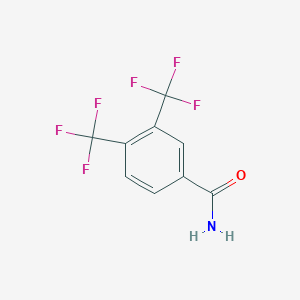
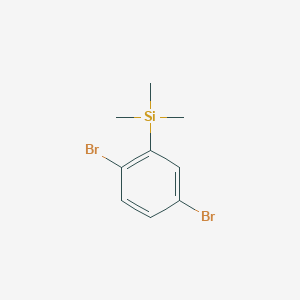

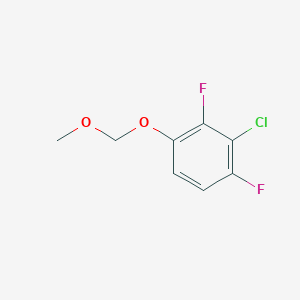
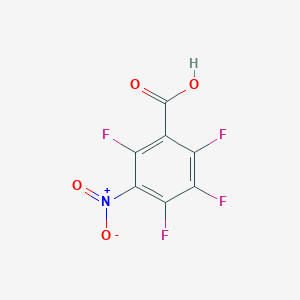
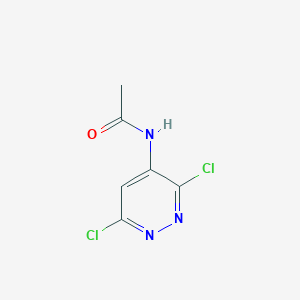
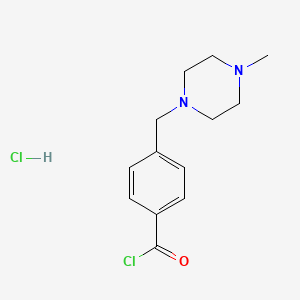
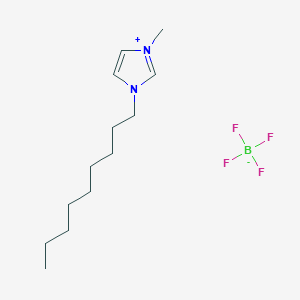
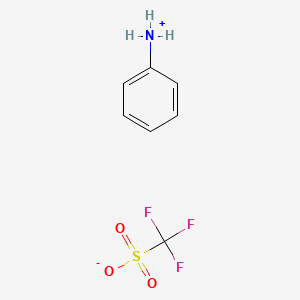
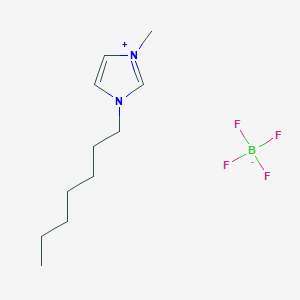
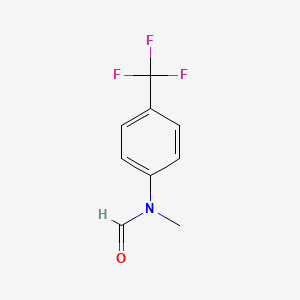
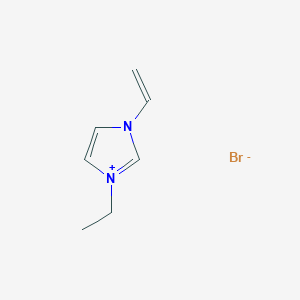
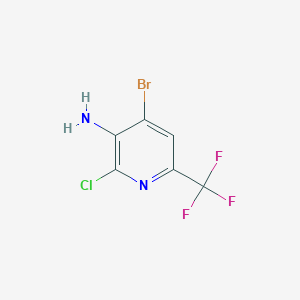
![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)
